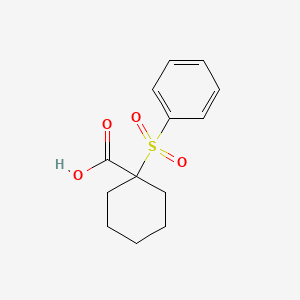

1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid

描述

属性

IUPAC Name |

1-(benzenesulfonyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4S/c14-12(15)13(9-5-2-6-10-13)18(16,17)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIDSTHQKFFPEIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C(=O)O)S(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20565747 | |

| Record name | 1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20565747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74254-66-3 | |

| Record name | 1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20565747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Hydrogenation of Benzenecarboxylic Acid Derivatives to Cyclohexanecarboxylic Acid Intermediates

A foundational step in preparing sulfonylated cyclohexane carboxylic acids is the hydrogenation of benzenecarboxylic acid derivatives to cyclohexanecarboxylic acid compounds. This step is crucial because it converts the aromatic ring into a saturated cyclohexane ring, which can then be functionalized further.

- Catalysts: Rhodium or ruthenium compounds supported on solids are effective aryl hydrogenation catalysts.

- Solvents: Tertiary cyclic amide solvents (e.g., N-methylpyrrolidone) are used to dissolve reactants and facilitate hydrogenation.

- Conditions: Hydrogenation is performed at pressures of 500 to 3,000 psig and temperatures between 100 to 240 °C.

- Process: The benzenecarboxylic acid is combined with the solvent and hydrogen in the presence of the catalyst, resulting in hydrogenation of the benzene ring to form cyclohexanecarboxylic acid compounds.

This process can be conducted in batch or continuous reactors such as fixed bed, stirred tank, or bubble column reactors. Reaction times range from 0.5 to 20 hours, with weight hour space velocities from 0.1 to 3.0.

Sulfonylation of Cyclohexane Carboxylic Acid

The introduction of the benzenesulfonyl group onto the cyclohexane ring is typically achieved by sulfonylation reactions using benzenesulfonyl chloride or related sulfonylating agents.

- Reagents: Benzenesulfonyl chloride is reacted with cyclohexane-1-carboxylic acid or its derivatives.

- Conditions: The reaction is usually carried out in the presence of a base (e.g., pyridine or triethylamine) to neutralize the hydrochloric acid formed.

- Solvents: Aprotic solvents such as dichloromethane or dimethylformamide are preferred.

- Temperature: The reaction is generally performed at low to moderate temperatures (0–25 °C) to control reactivity and selectivity.

This step yields this compound with good regioselectivity at the 1-position of the cyclohexane ring.

Alternative Synthetic Routes

Other synthetic routes involve multi-step sequences starting from benzeneacetonitrile or substituted benzene derivatives, followed by cyclohexanation and carboxylation steps, then sulfonylation. For example:

Starting from benzeneacetonitrile, multi-step reactions involving tert-butyl alcohol and potassium hydroxide in diethylene glycol can yield cyclohexane carboxylic acid derivatives, which can then be sulfonylated.

Malonate chemistry can be employed to build the cyclohexane ring with carboxylic acid groups, followed by sulfonylation.

Reaction Conditions and Optimization

Research Findings and Industrial Relevance

The hydrogenation process using rhodium or ruthenium catalysts in tertiary cyclic amide solvents is industrially viable and allows for high conversion rates with minimal by-products.

The sulfonylation step is well-established in organic synthesis, providing high yields and regioselectivity when appropriate bases and solvents are used.

Multi-step synthetic routes from benzeneacetonitrile provide alternative pathways but may involve longer reaction times and more complex purification steps.

The use of continuous reactors and solvent recycling in hydrogenation steps enhances process efficiency and sustainability.

化学反应分析

Types of Reactions: 1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The benzenesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry Applications

Drug Development

1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid has been investigated for its potential as a bioisostere in drug design. Bioisosteres are compounds that have similar chemical properties but differ in structure, allowing for modifications that can enhance pharmacological properties. The introduction of this compound into drug candidates can potentially improve their bioavailability and reduce side effects.

Case Study: Anticancer Agents

Research has demonstrated that derivatives of cyclohexane carboxylic acids exhibit significant anticancer activity. A study highlighted the synthesis of various benzenesulfonyl derivatives and their evaluation against cancer cell lines, showing promising results in inhibiting tumor growth. The sulfonyl group enhances solubility and bioactivity, making these compounds suitable candidates for further development in cancer therapeutics .

Organic Synthesis

Reactions and Mechanisms

The compound serves as an important intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its structure allows for various functionalization reactions, including electrophilic aromatic substitution and nucleophilic attacks, making it a versatile building block in synthetic organic chemistry.

Table 1: Reaction Pathways Involving this compound

Material Science

Polymer Chemistry

In material science, this compound has been explored as a monomer for synthesizing polymers with specific mechanical properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.

Case Study: Polymer Blends

A recent study investigated the blending of this compound with other polymers to create materials with tailored properties for applications in packaging and biomedical devices. The resulting blends demonstrated improved flexibility and resistance to environmental stressors .

作用机制

The mechanism of action of 1-(benzenesulfonyl)cyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The table below highlights key structural and functional distinctions between 1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid and analogous compounds:

Key Observations:

- Electron Effects : The benzenesulfonyl group increases carboxylic acid acidity compared to benzyl or phenyl substituents.

- Ring Size : Cyclobutane derivatives (e.g., 1-Benzylcyclobutane-1-carboxylic acid) exhibit higher ring strain than cyclohexane or cyclopentane analogs, affecting stability and reactivity.

- Polarity: AMCHA’s aminomethyl group enhances polarity and biological binding affinity, while sulfonyl groups improve solubility in polar aprotic solvents.

Physicochemical Properties

Solubility and Stability:

- This compound : Likely soluble in polar aprotic solvents (e.g., DMSO) due to sulfonyl and carboxylic acid groups.

- 1-Benzylcyclobutane-1-carboxylic acid: Limited solubility data; cyclobutane may reduce thermal stability .

- AMCHA : Higher water solubility due to the amine group, critical for interactions with biological targets like K1Pg .

- 1-(4-Chloro-benzenesulfonyl)-cyclopentane-carboxylic Acid: Soluble in chloroform and methanol, suggesting moderate polarity .

Acidity:

The benzenesulfonyl group’s electron-withdrawing nature lowers the pKa of the carboxylic acid compared to phenyl or benzyl derivatives, enhancing deprotonation in aqueous environments.

生物活性

1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid, often referred to as a benzenesulfonyl derivative of cyclohexane, has been the subject of various studies due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and applications in research and medicine.

Chemical Structure and Properties

This compound is characterized by its cyclohexane ring substituted with a benzenesulfonyl group and a carboxylic acid functional group. This unique structure contributes to its interaction with biological systems.

The compound's mechanism of action is primarily linked to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : It has been noted for its potential to inhibit certain enzymes that are crucial in metabolic pathways, thereby affecting cellular functions.

- Cell Signaling Modulation : The compound may influence cell signaling pathways, impacting processes such as proliferation and apoptosis.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell wall synthesis or function.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines, potentially through the activation of apoptotic pathways and inhibition of cell cycle progression.

The biochemical properties of this compound include:

- Solubility : The compound displays moderate solubility in aqueous solutions, which can influence its bioavailability.

- Stability : It has shown stability under physiological conditions, making it a candidate for further pharmacological studies.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:

- Absorption : The compound is absorbed effectively when administered orally.

- Distribution : It distributes well across various tissues, which is essential for its biological activity.

- Metabolism : Metabolic pathways involving phase I and phase II reactions have been identified, influencing its efficacy and safety profile.

- Excretion : Primarily excreted via renal pathways, necessitating further investigation into its long-term effects on kidney function.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(benzenesulfonyl)cyclohexane-1-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via sulfonylation of cyclohexane-1-carboxylic acid derivatives. Key steps include:

- Protection of the carboxylic acid using tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions during sulfonylation .

- Coupling with benzenesulfonyl chloride in anhydrous dichloromethane, catalyzed by triethylamine to neutralize HCl byproducts. Optimal temperature: 0–5°C to minimize hydrolysis .

- Deprotection under acidic conditions (e.g., trifluoroacetic acid) to regenerate the carboxylic acid .

- Critical Parameters : Excess sulfonyl chloride (1.2–1.5 equiv.) improves conversion, while rigorous exclusion of moisture prevents hydrolysis of the sulfonyl chloride intermediate .

Q. Which spectroscopic techniques are most effective for structural confirmation and purity assessment?

- Structural Characterization :

- NMR : ¹H NMR shows distinct peaks for the cyclohexane ring (δ 1.2–2.5 ppm, multiplet) and aromatic protons (δ 7.5–8.0 ppm). The carboxylic acid proton appears as a broad singlet (~δ 12 ppm) .

- IR Spectroscopy : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~1350–1150 cm⁻¹ (asymmetric/symmetric SO₂ stretches) .

- Purity Analysis :

- HPLC with UV detection (λ = 210–254 nm) using a C18 column and acetonitrile/water gradient elution .

- Melting Point Determination : Pure compounds exhibit sharp melting ranges (>200°C, consistent with cyclohexane-carboxylic acid derivatives) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the sulfonyl and carboxylic acid groups under varying pH?

- Methodology :

- pKa Prediction : Use software like MarvinSketch or ACD/Labs to estimate pKa values. The carboxylic acid (pKa ~2.5) protonates at low pH, while the sulfonyl group remains deprotonated .

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites. For example, the sulfonyl group’s electrophilicity increases in polar solvents, influencing hydrolysis rates .

Q. What strategies resolve contradictions in reported stability data for aqueous vs. organic solvents?

- Contradiction : Some studies report instability in water due to hydrolysis, while others note stability in acetonitrile .

- Resolution Approach :

- Accelerated Stability Testing : Store the compound in D2O, CD3CN, and DMSO-d6 at 25°C/40°C. Monitor degradation by ¹H NMR over 7–14 days .

- Mechanistic Studies : Use LC-MS to identify hydrolysis products (e.g., benzenesulfonic acid and cyclohexane-1-carboxylic acid) .

Experimental Design & Data Analysis

Q. How to optimize catalytic asymmetric synthesis of enantiomerically pure derivatives?

- Design :

- Chiral Catalysts : Employ Jacobsen’s thiourea catalysts or BINOL-derived phosphoric acids to induce asymmetry during sulfonylation .

- Reaction Monitoring : Use chiral HPLC (Chiralpak IA column) to track enantiomeric excess (ee) .

Q. What are the best practices for analyzing crystallographic data to confirm stereochemistry?

- Procedure :

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation from ethanol/water. Resolve structure using SHELX software .

- Validation : Check R-factor (<5%) and residual electron density maps to confirm absence of disorder .

- Example : A similar cyclohexane-carboxylic acid derivative showed chair conformation with axial sulfonyl group, confirmed by C–S bond length (~1.76 Å) .

Safety & Handling in Research Settings

Q. What precautions are critical when handling this compound in aqueous reactions?

- Safety Protocol :

- Ventilation : Use fume hoods to avoid inhalation of potential sulfonic acid byproducts .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact .

- Spill Management : Absorb spills with vermiculite, neutralize with sodium bicarbonate, and dispose as hazardous waste .

Applications in Drug Discovery

Q. How can this compound serve as a scaffold for protease inhibitors?

- Rationale : The sulfonyl group mimics transition states in enzymatic reactions (e.g., HIV-1 protease), while the carboxylic acid enhances binding to active sites .

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。